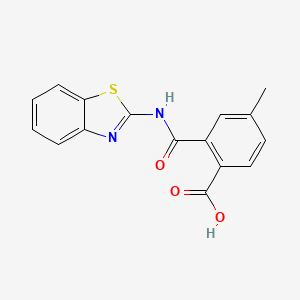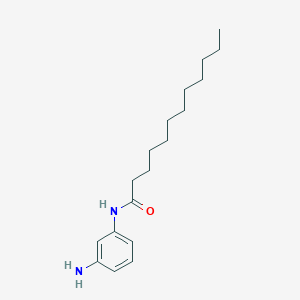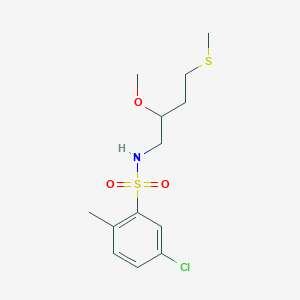
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research. CMBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide acts as a sulfhydryl-reactive compound, covalently modifying the sulfhydryl groups of proteins and enzymes. This modification can lead to changes in protein structure and function, ultimately affecting various biological processes.
Biochemical and Physiological Effects:
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, such as inhibiting protein disulfide isomerase activity, inducing apoptosis in cancer cells, and reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide in lab experiments is its potent inhibitory effect on sulfhydryl-containing enzymes, which allows for the study of their role in biological processes. However, one limitation is that 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide can also react with other nucleophiles, such as amino groups, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide in scientific research. One area of interest is the study of its effects on redox signaling pathways, which play a critical role in cellular homeostasis. Additionally, 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide could be used to investigate the role of sulfhydryl groups in disease states, such as cancer and neurodegenerative disorders. Finally, the development of more selective sulfhydryl-reactive compounds could improve the specificity of experiments using 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide.
Synthesemethoden
The synthesis of 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-methoxy-4-methyl-1-butylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been used in various scientific studies to investigate the role of sulfhydryl groups in biological systems. It has been shown to be a potent inhibitor of sulfhydryl-containing enzymes, such as protein disulfide isomerase, which plays a critical role in protein folding and maturation.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-10-4-5-11(14)8-13(10)20(16,17)15-9-12(18-2)6-7-19-3/h4-5,8,12,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRHSMODRTEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



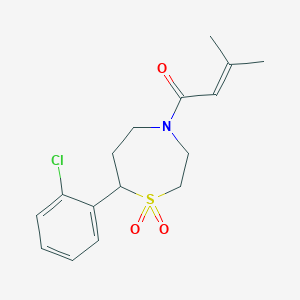
![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B3020470.png)
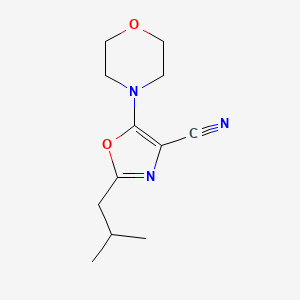
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)
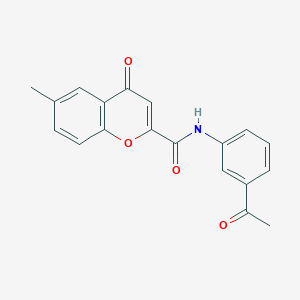

![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)

